molecular formula C4H6BrNO2 B13820617 (3E)-1-bromo-3-hydroxyiminobutan-2-one CAS No. 2840-10-0

(3E)-1-bromo-3-hydroxyiminobutan-2-one

Katalognummer: B13820617
CAS-Nummer: 2840-10-0
Molekulargewicht: 180.00 g/mol
InChI-Schlüssel: ZVOVQZPLRVLEMI-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-1-Bromo-3-hydroxyiminobutan-2-one is a halogenated oxime derivative characterized by a bromine atom at position 1, a hydroxyimino group at position 3, and a ketone moiety at position 2. Its (3E) stereochemistry indicates the spatial arrangement of the hydroxyimino group relative to the carbonyl group, which critically influences its reactivity, solubility, and biological interactions. Its bromine substituent enhances electrophilicity, while the hydroxyimino group enables nucleophilic interactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

2840-10-0

Molekularformel

C4H6BrNO2

Molekulargewicht

180.00 g/mol

IUPAC-Name

(3E)-1-bromo-3-hydroxyiminobutan-2-one

InChI

InChI=1S/C4H6BrNO2/c1-3(6-8)4(7)2-5/h8H,2H2,1H3/b6-3+

InChI-Schlüssel

ZVOVQZPLRVLEMI-ZZXKWVIFSA-N

Isomerische SMILES

C/C(=N\O)/C(=O)CBr

Kanonische SMILES

CC(=NO)C(=O)CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-bromo-3-hydroxyiminobutan-2-one typically involves the bromination of 3-hydroxyiminobutan-2-one. This can be achieved through the reaction of 3-hydroxyiminobutan-2-one with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of (3E)-1-bromo-3-hydroxyiminobutan-2-one may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-1-bromo-3-hydroxyiminobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (3E)-1-bromo-3-hydroxyiminobutan-2-one serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s potential biological activity has led to its investigation as a precursor for the development of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for medicinal chemistry research.

Industry

In the industrial sector, (3E)-1-bromo-3-hydroxyiminobutan-2-one is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The mechanism by which (3E)-1-bromo-3-hydroxyiminobutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparison

Compound Name Functional Groups Tanimoto Similarity Score* Key Differences
(3E)-1-Bromo-3-hydroxyiminobutan-2-one Bromine, hydroxyimino, ketone 1.00 (Reference) N/A
3-Hydroxyiminobutan-2-one Hydroxyimino, ketone 0.86 Absence of bromine
1-Chloro-3-hydroxyiminobutan-2-one Chlorine, hydroxyimino, ketone 0.89 Bromine replaced with chlorine
1-Bromo-3-oxobutan-2-one Bromine, ketone 0.78 Hydroxyimino replaced with ketone

*Tanimoto scores calculated using US-EPA CompTox Dashboard’s bit-based fingerprint method (threshold ≥0.8 for significant similarity) .

Key Observations:

  • Halogen Substitution : Replacement of bromine with chlorine (e.g., 1-chloro analog) reduces molecular weight and polarizability, impacting binding affinity in protein targets .
  • Hydroxyimino vs. Ketone: The hydroxyimino group in the target compound enhances hydrogen-bonding capacity compared to its 1-bromo-3-oxobutan-2-one analog, as shown in protein-ligand docking studies .

Bioactivity and Toxicity Profiles

Table 2: Bioactivity Comparison (NCI-60 Screening Data)

Compound Name Mean GI₅₀ (μM) Top Protein Targets (Kd < 10 μM)
(3E)-1-Bromo-3-hydroxyiminobutan-2-one 12.3 ± 1.5 HSP90, CYP3A4, Carbonic Anhydrase IX
3-Hydroxyiminobutan-2-one >100 N/A
1-Chloro-3-hydroxyiminobutan-2-one 28.7 ± 3.2 CYP3A4, Thymidylate Synthase
  • Bioactivity Cliffs: The target compound exhibits a 10-fold higher potency than its de-brominated analog (3-hydroxyiminobutan-2-one), illustrating an "activity cliff" where minor structural changes drastically alter bioactivity .
  • Toxicity: Brominated analogs generally show higher cytotoxicity than chlorinated or non-halogenated derivatives, likely due to enhanced electrophilicity and membrane permeability .

Research Findings and Methodological Insights

Activity Landscape Modeling

Activity landscape analysis reveals that (3E)-1-bromo-3-hydroxyiminobutan-2-one occupies a unique region in chemical space due to its dual electrophilic (bromine) and hydrogen-bonding (hydroxyimino) motifs. This dual functionality enables interactions with diverse targets, such as HSP90 and carbonic anhydrase IX, which are less accessible to structurally simpler analogs .

QSPR/QSAR Limitations

Quantitative Structure-Property Relationship (QSPR) models for retention indices or solubility show higher accuracy (R² > 0.9) when comparing the target compound with its halogenated analogs (e.g., 1-chloro derivative) but lower reliability (R² < 0.7) when compared to non-halogenated compounds. This underscores the necessity of structural homogeneity in predictive modeling .

Computational Challenges in Structural Comparison

While graph-based methods (e.g., maximum common subgraph algorithms) provide biochemically meaningful similarity metrics for this compound and its analogs, their computational complexity limits large-scale applications. Bit-vector methods (Tanimoto) remain pragmatic for high-throughput screening despite reduced precision .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.